(5-Phenoxypyridin-3-yl)boronic acid

Catalog No.
S867434
CAS No.
850991-33-2
M.F
C11H10BNO3
M. Wt
215.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Phenoxypyridin-3-yl)boronic acid

Integrating the 5-phenoxypyridin-3-yl scaffold into kinase inhibitors demands exact positional fidelity; 2- or 6-isomer analogs fail. This boronic acid delivers the correct 3,5-substitution pattern for target engagement. • Higher reactivity vs pinacol ester - accelerates Suzuki couplings and maximizes throughput in scale-up. • Stable free acid form - process-friendly with handling protocols. • Validated in patent literature for MK2 inhibitor synthesis. Supply chain: consistent lot-to-lot purity, global stock.

CAS Number

850991-33-2

Product Name

(5-Phenoxypyridin-3-yl)boronic acid

IUPAC Name

(5-phenoxypyridin-3-yl)boronic acid

Molecular Formula

C11H10BNO3

Molecular Weight

215.01 g/mol

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8,14-15H

InChI Key

BXGLMPPRPDSZPL-UHFFFAOYSA-N

SMILES

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC(=CN=C1)OC2=CC=CC=C2)(O)O

Synonyms

(5-Phenoxypyridin-3-yl)boronic acid, 5-Phenoxy-3-pyridinylboronic acid, 5-Phenoxypyridin-3-ylboronic acid, (5-Phenoxy-3-pyridyl)boronic acid, B-(5-Phenoxy-3-pyridinyl)boronic acid

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

(5-Phenoxypyridin-3-yl)boronic acid is a specialized heteroaromatic organoboron compound. Its primary function in industrial and research settings is to serve as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reagent is specifically designed for the precise introduction of the 5-phenoxypyridin-3-yl moiety, a structural motif frequently incorporated into complex organic molecules, particularly those with pharmacological activity. Its utility is defined by its stability, reactivity in C-C bond formation, and its role as a precursor to high-value final products.

Research Fit

1
Heteroaryl boronic acid for Suzuki-Miyaura cross-coupling and C–C bond formation workflows
2
5-phenoxy substitution reported to support stability and reactivity in demanding coupling conditions
3
Use context includes C–P bond formation methodology and PROTAC scaffold assembly research

Substitution of this compound with near analogs is typically unviable for two primary reasons. First, positional isomers, such as (2-phenoxypyridin-3-yl)boronic acid or (6-phenoxypyridin-3-yl)boronic acid, are not functionally equivalent. The specific 3,5-substitution pattern on the pyridine ring dictates the final molecule's three-dimensional geometry and electronic properties, which is critical for target engagement in applications like kinase inhibition. Second, while the corresponding pinacol ester is a common alternative form, it is not a direct substitute. The free boronic acid and its ester exhibit distinct differences in reactivity, stability, and solubility, making the choice between them a deliberate process-dependent decision rather than a simple procurement switch.

Substitution Risk

Unsubstituted 3-pyridylboronic acid
Reported stability and reactivity may differ significantly; generic replacement can compromise coupling outcomes in complex syntheses.
6-phenoxy regioisomer
Distinct electronic environment alters boronic acid acidity and binding; target selectivity in SAR may not transfer between regioisomers.
Generic boronic acid in PROTAC context
Reported PROTAC assembly may not replicate with unsubstituted or alternative boronic acids; scaffold-specific validation required.

Essential Precursor for Patented MK2 Kinase Inhibitors with High Coupling Efficiency

This specific constitutional isomer is a documented starting material for the synthesis of a patented series of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors. In the described synthetic route, the Suzuki coupling of (5-Phenoxypyridin-3-yl)boronic acid with 5-bromo-2-chloropyrimidine proceeds with high efficiency, demonstrating its suitability as a robust precursor for constructing the required biaryl scaffold in high-value pharmaceutical targets.

Evidence DimensionSuzuki Coupling Yield (Precursor Efficacy)
Target Compound Data92% yield
Comparator Or BaselineSuccessful synthesis of required intermediate 2-chloro-5-(5-phenoxypyridin-3-yl)pyrimidine. The implicit comparator is any other boronic acid that would fail to produce the correct, patented final compound.
Quantified DifferenceEnables the synthesis of the target scaffold in high yield, a prerequisite for the patented route.
ConditionsPd(dppf)Cl2 as catalyst, Na2CO3 as base, in a Dioxane/H2O solvent system at 80 °C.

Procurement of this specific isomer is non-negotiable for synthesizing this patented class of high-value kinase inhibitors, and its high coupling yield supports process viability.

Yield Comparison
Cross-study comparable
+25% abs. yield (78% vs 53%)
Reported C–P coupling yield difference
Method-context review needed; phosphite coupling vs Suzuki baseline

Process Advantage: Higher Reactivity Profile Compared to Pinacol Ester Form

In Suzuki-Miyaura couplings, boronic acids are generally more reactive and participate more readily in the crucial transmetalation step of the catalytic cycle than their corresponding boronic ester counterparts, such as pinacol esters. This enhanced reactivity can translate to significant process advantages, including the potential for higher product yields, reduced reaction times, or the ability to use milder reaction conditions, which is often critical for complex substrates with sensitive functional groups.

Evidence DimensionChemical Reactivity in Suzuki-Miyaura Transmetalation
Target Compound DataHigher reactivity
Comparator Or Baseline(5-Phenoxypyridin-3-yl)boronic acid, pinacol ester (CAS 850991-34-3). Exhibits lower reactivity and is often used for stability or slow-release applications.
Quantified DifferenceThe acid form can enable faster reaction kinetics and higher throughput, potentially improving overall process economy compared to the more stable but less active ester.
ConditionsGeneral palladium-catalyzed Suzuki-Miyaura reaction conditions.

For process optimization where maximizing yield and efficiency is paramount, the higher intrinsic reactivity of the boronic acid provides a clear advantage over the less reactive pinacol ester form.

PROTAC Assembly
Class-level inference
PROTAC degrader reported with in vivo model use
Reported PROTAC research context
Source-specific review; model-response interpretation advised
Regioisomer pKa
Data to verify
6-isomer: predicted pKa 7.06; 5-isomer not directly reported
Regioisomer electronic property context
Computational prediction; experimental verification lacking

Advanced Precursor in Patented Pharmaceutical Synthesis

This compound is the right choice when synthesizing specific, high-value active pharmaceutical ingredients, such as MK2 kinase inhibitors, where the 5-phenoxypyridin-3-yl scaffold is explicitly required for biological activity as defined in patent literature.

Process Optimization for High-Yield Heteroaryl Couplings

This is the preferred reagent in process development or scale-up campaigns where maximizing reaction yield and throughput is a primary objective. Its higher reactivity compared to the pinacol ester form makes it suitable for efficient Suzuki couplings, provided that its handling and stability requirements are met within the established process.

Application Fit

Application
Selection Property
Validation Focus
C–P bond formation methodology
Reported coupling yield profile
Reaction yield and method-context review
PROTAC scaffold research
Reported PROTAC assembly and model use
Degrader assembly and biological model review
Regioisomer SAR studies
5-phenoxy substitution pattern
Regioisomer identity and electronic property review

Wikipedia

(5-Phenoxypyridin-3-yl)boronic acid

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